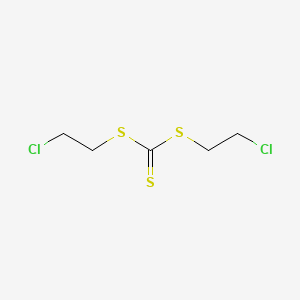![molecular formula C10H4BrClN2O2 B13940880 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13940880.png)
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated and chlorinated benzofuran derivative, which is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The heterocyclic ring can participate in cyclization or ring-opening reactions, leading to structurally diverse compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction reactions could lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological outcomes. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidines and related heterocyclic structures, such as:
- 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidine
- 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4-one
- 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-thione
Uniqueness
What sets 8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one apart is its specific substitution pattern and the resulting biological activity. The presence of both bromine and chlorine atoms, along with the benzofuro[3,2-d]pyrimidine core, contributes to its unique chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H4BrClN2O2 |
|---|---|
Peso molecular |
299.51 g/mol |
Nombre IUPAC |
8-bromo-2-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H4BrClN2O2/c11-4-1-2-6-5(3-4)7-8(16-6)9(15)14-10(12)13-7/h1-3H,(H,13,14,15) |
Clave InChI |
WCBBTXZCJYJQRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=C(O2)C(=O)NC(=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)

![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)


![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)
